molecular formula C8H12N2O4S B2677535 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid CAS No. 1062482-23-8

2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid

Cat. No.: B2677535
CAS No.: 1062482-23-8
M. Wt: 232.25
InChI Key: VUGXTBLKXDKWGY-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid is a thiazole derivative comprising a 4-methyl-substituted thiazole ring linked to an ethanamine moiety, paired with oxalic acid as a counterion. Oxalic acid enhances solubility and stabilizes the compound via salt formation, a common strategy in pharmaceutical formulations . This compound is structurally analogous to bioactive thiazole derivatives, which are explored for anticancer, antimicrobial, and enzyme-inhibitory applications .

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.C2H2O4/c1-5-4-9-6(8-5)2-3-7;3-1(4)2(5)6/h4H,2-3,7H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGXTBLKXDKWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 4-methylthiazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Research indicates that 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid exhibits significant biological activities, particularly in the fields of microbiology and pharmacology:

  • Antimicrobial Properties: Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. The thiazole ring's ability to interact with microbial enzymes may contribute to this effect.
  • Antifungal Activity: Preliminary tests suggest that this compound may exhibit antifungal properties against certain pathogenic fungi, making it a candidate for further investigation in antifungal drug development.

Pharmaceutical Development

The compound is being explored for its potential use in pharmaceuticals:

  • Therapeutic Agent: Ongoing research aims to evaluate its efficacy in treating infections and inflammatory diseases. The unique structure may allow it to target specific biological pathways effectively.

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block:

  • Synthesis of Complex Molecules: It is utilized in the synthesis of more complex thiazole derivatives and other heterocycles, which are essential in drug discovery and development.

Data Table: Biological Activities

Activity TypeTest OrganismResultReference
AntimicrobialStaphylococcus aureusInhibition observed
AntifungalCandida albicansModerate inhibition
CytotoxicityHuman cancer cell linesIC50 = 15 µM

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid against several bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Synthesis and Characterization

In another study, researchers synthesized this compound through a multi-step reaction involving the condensation of appropriate thiazole derivatives with oxalic acid. The synthesized product was characterized using NMR and mass spectrometry, confirming its structure and purity. This synthesis route is valuable for scaling up production for further research.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Aminothiazole Sulfonamides (AB4)

  • Structure : Features a 4-methylthiazole core with a sulfonamide group at the 2-position.
  • Key Differences : Replaces the ethanamine-oxalic acid pair with a sulfonamide linkage.
  • Biological Relevance : Exhibits similarity scores of 0.500–0.479 with standard drugs, suggesting comparable pharmacophore alignment but divergent substituent effects on target binding .

N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8)

  • Structure : Contains a benzamide substituent at the 2-position of the thiazole ring.
  • Biological Relevance : Identified as an EHD4 ATPase inhibitor, highlighting the role of aromatic substituents in enzyme interaction .

2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine

  • Structure : Substitutes the 4-methyl group with a cyclopropyl ring.
  • Key Differences : Cyclopropyl’s steric and electronic effects may enhance metabolic stability compared to the methyl group .

Thiazole-Oxadiazole Hybrids

  • Structure : Integrates a 1,3,4-oxadiazole ring with the thiazole core.

N,2-Dimethyl-(1,3-thiazol-4-yl)methylamine

  • Structure : Positions the methyl and methylamine groups at the 4- and 2-positions, respectively.
  • Key Differences : Altered substitution pattern reduces basicity compared to the ethanamine derivative, impacting solubility and receptor affinity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Key Functional Groups Solubility (Predicted) Bioactivity Notes
2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid C₆H₁₀N₂S·C₂H₂O₄ Thiazole, ethanamine, oxalate High (due to oxalate) Enhanced solubility for drug delivery
AB4 (2-Aminothiazole sulfonamide) C₁₃H₁₄N₄O₂S₂ Thiazole, sulfonamide Moderate Anticancer activity (similarity score 0.500)
MS8 (3-Phenoxybenzamide derivative) C₁₈H₁₅N₃O₂S Thiazole, benzamide Low EHD4 inhibition (IC₅₀ ~5 µM)
2-(4-Cyclopropylthiazol-2-yl)ethanamine C₈H₁₂N₂S Thiazole, cyclopropyl, ethanamine Moderate Improved metabolic stability
Thiazole-oxadiazole hybrid C₁₄H₁₂N₄OS Thiazole, oxadiazole Low Anticancer via DNA intercalation

Biological Activity

2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid is a compound that integrates a thiazole derivative with oxalic acid, known for its diverse biological activities. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, which contribute to their pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Formula : C8H12N2O4S
Molecular Weight : 232.26 g/mol
CAS Number : 1062482-23-8

PropertyValue
DensityN/A
Boiling PointN/A
SolubilitySoluble in water

The biological activity of 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid involves several key mechanisms:

  • Enzyme Interaction : The compound can bind to various enzymes and receptors, modulating their activity. This includes potential interactions with acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
  • Pathway Modulation : It may influence biochemical pathways related to inflammation, microbial growth, and cell proliferation. For instance, thiazole derivatives have shown promise in anti-inflammatory and anticancer applications by targeting specific cellular pathways.

Biological Activity

Research indicates that 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid exhibits several biological activities:

Antimicrobial Properties

Studies have demonstrated its potential as an antimicrobial agent. Compounds with similar thiazole structures have shown effectiveness against various bacterial strains and fungi. The specific mechanism often involves disrupting microbial cell wall synthesis or inhibiting metabolic pathways essential for microbial survival .

Anticancer Activity

Research has explored the anticancer potential of thiazole derivatives. For example, compounds that share structural similarities with 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including DNA interaction and enzyme inhibition .

Case Studies

Several studies highlight the biological activity of thiazole derivatives:

  • Acetylcholinesterase Inhibition : A study focused on thiazole derivatives revealed significant inhibition of AChE activity, suggesting potential applications in treating Alzheimer's disease .
  • Antimicrobial Evaluation : Research on thiazoloquinoxaline hybrids indicated promising antimicrobial properties against resistant bacterial strains, showcasing the potential of thiazole-containing compounds in drug development .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of similar compounds on cancer cell lines (e.g., MCF-7) demonstrated significant antiproliferative activity, supporting the use of thiazole derivatives in cancer therapy .

Comparative Analysis with Similar Compounds

The following table compares 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid with other thiazole-related compounds:

Compound NameBiological ActivityReference
SulfathiazoleAntimicrobial
RitonavirAntiretroviral
AbafunginAntifungal
4-MethylthiazoleAChE Inhibitor

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine oxalate, and how can purity be optimized?

The synthesis involves two key steps: (1) Preparation of the free base via condensation of 2-amino-4-methylthiazole with an appropriate aldehyde precursor under reflux in ethanol with catalytic acetic acid, followed by recrystallization . (2) Salt formation by reacting the free base with oxalic acid in a 1:1 molar ratio in methanol. Purity can be ensured via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and validated by NMR (DMSO-d6, δ 2.35 ppm for thiazole-CH3) .

Q. How should researchers characterize the crystallographic structure of this compound, particularly hydrogen bonding involving oxalate?

Single-crystal X-ray diffraction using SHELXL is ideal. Oxalate’s hydrogen-bonding network can be resolved via O-H···N interactions (typical d = 1.8–2.0 Å). For high-resolution data, refine anisotropic displacement parameters and apply TWIN/BASF commands if twinning is observed . Validate using R1 (<5%) and wR2 (<12%) metrics .

Q. What in vitro assays are suitable for evaluating antimicrobial activity, and how should controls be designed?

Use CLSI-compliant broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include controls: (1) Oxalic acid at equivalent concentrations to isolate thiazole effects; (2) Reference antibiotics (e.g., ciprofloxacin); (3) Solvent-only blanks. Report MICs in triplicate .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR shifts be resolved?

Discrepancies may arise from tautomerism or solvent effects. Use variable-temperature NMR (25–60°C) to probe dynamic equilibria. Validate with DFT calculations (B3LYP/6-311++G**) incorporating implicit solvent models (e.g., PCM for DMSO). Compare with solid-state NMR if crystallography confirms protonation states .

Q. What strategies address solubility contradictions across pH conditions?

Conduct phase-solubility studies (pH 1.2–7.4, USP buffers). Post-solubility, analyze solids via PXRD and DSC to detect polymorphs. Apply Henderson-Hasselbalch equations to predict pH-dependent ionization, validated by potentiometric titration (e.g., GLpKa instrument) .

Q. How can the biological activity of the thiazole moiety be distinguished from the oxalate counterion?

Design comparative assays: (1) Test the free base (without oxalate) against the salt; (2) Use oxalic acid as a standalone control. Statistical analysis (ANOVA, p<0.05) identifies significant differences in MICs or cytotoxicity (e.g., MTT assay on HEK-293 cells) .

Q. What computational methods predict mutagenicity or carcinogenicity risks?

Employ QSAR models (e.g., Toxtree, Derek Nexus) trained on thiazole derivatives. Validate with Ames tests (TA98/TA100 strains ± S9 metabolic activation). Cross-reference with structural analogs like 5-nitro-1,3-thiazol-2-amine (CAS 5402-91-5) .

Q. How can researchers optimize crystallization conditions for high mosaicity or twinning?

Screen solvents (e.g., methanol/water) via vapor diffusion. For twinning, use SHELXL’s TWIN command with HKLF5 data. Refine mosaicity by adjusting crystal mounting (e.g., shorter exposure times) and reprocessing data with CELL_NOW .

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